molecular formula C24H33N3O9 B14770071 Lenalidomide-CO-PEG5-OH

Lenalidomide-CO-PEG5-OH

Cat. No.: B14770071
M. Wt: 507.5 g/mol
InChI Key: GVAYSSVTXWMBBA-UHFFFAOYSA-N
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Description

Lenalidomide-CO-PEG5-OH is a synthetic compound that combines lenalidomide, a well-known immunomodulatory drug, with a polyethylene glycol (PEG) linker. This compound is designed to enhance the solubility and bioavailability of lenalidomide, making it more effective for various therapeutic applications. Lenalidomide itself is a derivative of thalidomide and has been widely used in the treatment of multiple myeloma and myelodysplastic syndromes.

Chemical Reactions Analysis

Types of Reactions

Lenalidomide-CO-PEG5-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, bromine for bromination, and various catalysts to facilitate the reactions. Conditions such as temperature, pressure, and solvent choice are carefully controlled to optimize the yield and purity of the products .

Major Products Formed

The major products formed from these reactions include hydroxylated, aminated, and substituted derivatives of lenalidomide, which can have different pharmacological properties .

Scientific Research Applications

Lenalidomide-CO-PEG5-OH has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study PEGylation and its effects on drug solubility and stability.

    Biology: Investigated for its potential to modulate immune responses and inhibit angiogenesis.

    Medicine: Explored as a therapeutic agent for treating hematologic malignancies and solid tumors.

    Industry: Utilized in the development of novel drug delivery systems and formulations .

Mechanism of Action

Lenalidomide-CO-PEG5-OH exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Lenalidomide-CO-PEG5-OH is unique due to its PEGylation, which enhances its solubility and bioavailability compared to other lenalidomide derivatives. Similar compounds include:

Conclusion

This compound represents a significant advancement in the field of drug development, offering improved solubility and bioavailability while retaining the therapeutic benefits of lenalidomide. Its diverse applications in chemistry, biology, medicine, and industry make it a valuable compound for ongoing research and development.

Properties

Molecular Formula

C24H33N3O9

Molecular Weight

507.5 g/mol

IUPAC Name

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]propanamide

InChI

InChI=1S/C24H33N3O9/c28-7-9-34-11-13-36-15-14-35-12-10-33-8-6-22(30)25-19-3-1-2-17-18(19)16-27(24(17)32)20-4-5-21(29)26-23(20)31/h1-3,20,28H,4-16H2,(H,25,30)(H,26,29,31)

InChI Key

GVAYSSVTXWMBBA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCOCCOCCOCCOCCO

Origin of Product

United States

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